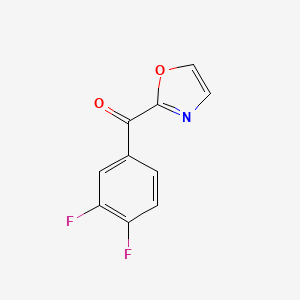

2-(3,4-Difluorobenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-Difluorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5F2NO2 . It has an average mass of 209.149 Da and a mono-isotopic mass of 209.028839 Da .

Synthesis Analysis

The synthesis of oxazoles, including 2-(3,4-Difluorobenzoyl)oxazole, often involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using commercial manganese dioxide .Molecular Structure Analysis

The molecular structure of 2-(3,4-Difluorobenzoyl)oxazole consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

Oxazoles, including 2-(3,4-Difluorobenzoyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated or alkylated at both C-5 and C-2 positions . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Scientific Research Applications

Antibacterial Applications

Oxazole derivatives have been studied for their antibacterial potential against various strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The compound “2-(3,4-Difluorobenzoyl)oxazole” could potentially be explored for similar antibacterial applications due to its structural relation to oxazole derivatives .

Synthesis of Complex Molecules

Oxazoles are often used as intermediates in the synthesis of more complex molecules. The presence of the difluorobenzoyl group in “2-(3,4-Difluorobenzoyl)oxazole” might offer unique reactivity that could be beneficial in the synthesis of pharmacologically active compounds .

Catalysis

Some oxazole derivatives have been used as ligands in catalysis, potentially improving the efficiency of chemical reactions. “2-(3,4-Difluorobenzoyl)oxazole” could be investigated for its catalytic properties, especially in reactions where a fluorine-containing catalyst is advantageous .

Material Science

Due to their stability and electronic properties, oxazoles can be utilized in material science, for example, in the creation of organic light-emitting diodes (OLEDs). The electronic properties of “2-(3,4-Difluorobenzoyl)oxazole” might make it a candidate for such applications .

Biological Activity Profiling

Oxazoles have been used in biological activity profiling to understand their interaction with biological systems. “2-(3,4-Difluorobenzoyl)oxazole” could be used in similar studies to determine its bioactivity profile .

Drug Development

The structural motif of oxazoles is present in many pharmaceuticals. Research into “2-(3,4-Difluorobenzoyl)oxazole” could explore its potential as a building block for drug development, particularly where the incorporation of fluorine atoms is desired for their pharmacokinetic properties .

Mechanism of Action

Target of Action

Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions .

Safety and Hazards

While specific safety and hazard information for 2-(3,4-Difluorobenzoyl)oxazole was not found, oxazoles in general are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .

Future Directions

Oxazole-based molecules, including 2-(3,4-Difluorobenzoyl)oxazole, have been gaining attention in recent years due to their increasing importance in the field of medicinal chemistry . They have a wide range of biological activities and are part of a number of medicinal compounds . Therefore, the synthesis and study of various oxazole derivatives for their diverse biological potential is a promising direction for future research .

properties

IUPAC Name |

(3,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSIDTDGYIVEIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CO2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642107 |

Source

|

| Record name | (3,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorobenzoyl)oxazole | |

CAS RN |

898760-47-9 |

Source

|

| Record name | (3,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.